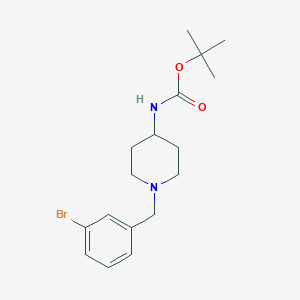

tert-Butyl 1-(3-bromobenzyl)piperidin-4-ylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“tert-Butyl 1-(3-bromobenzyl)piperidin-4-ylcarbamate” is a chemical compound with the molecular formula C17H25BrN2O2 . It is used for research and development .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 17 carbon atoms, 25 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight is 369.3 .Aplicaciones Científicas De Investigación

Synthesis of tert-Butyl 1-(3-bromobenzyl)piperidin-4-ylcarbamate Derivatives

This compound and its derivatives are synthesized for various applications, predominantly in medicinal chemistry. The synthetic methods are optimized for large-scale production and purity. For instance, (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, an intermediate in manufacturing a lymphocyte function-associated antigen 1 inhibitor, is synthesized through an efficient one-pot, two-step telescoped sequence (Li et al., 2012).

Structural and Biological Studies

Structural analyses of this compound derivatives reveal their potential in biological applications. For example, selected (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-substituted-amino-2-hydroxybutyl)piperazine derivatives show anti-malarial activity. The crystal structures of active and nonactive compounds have been detailed, indicating the importance of the OH, benzyl group, and methylene substituents for generating activity. The molecular conformations adopted are significant for their biological activities (Cunico et al., 2009).

Applications in Drug Development

Compounds like tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, which are crucial intermediates for small molecule anticancer drugs, have been synthesized from piperidin-4-ylmethanol through a series of reactions including nucleophilic substitution, oxidation, halogenation, and elimination. The synthesis routes are optimized for high yields and purity, underlining the compound's importance in the drug development process (Zhang et al., 2018).

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes into contact with skin or eyes, it should be rinsed cautiously with water for several minutes . In case of accidental release, the area should be ventilated until material pick up is complete .

Mecanismo De Acción

Target of Action

Similar compounds have been shown to induce depolarization of the bacterial cytoplasmic membrane .

Mode of Action

It is suggested that similar compounds may cause a dissipation of the bacterial membrane potential .

Biochemical Pathways

The depolarization of the bacterial cytoplasmic membrane suggests that it may interfere with energy production and other processes dependent on the membrane potential .

Result of Action

The suggested mechanism of action implies that it could disrupt bacterial energy production and other processes, potentially leading to bacterial death .

Propiedades

IUPAC Name |

tert-butyl N-[1-[(3-bromophenyl)methyl]piperidin-4-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)19-15-7-9-20(10-8-15)12-13-5-4-6-14(18)11-13/h4-6,11,15H,7-10,12H2,1-3H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTAWGZLWRPOORU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3,4-Bis(fluoranyl)phenyl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B2398345.png)

![methyl [4-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-7,8-dimethyl-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2398346.png)

![N-benzyl-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2398349.png)

![3-{[2-(Propan-2-yloxy)ethoxy]methyl}aniline](/img/structure/B2398350.png)

![1-Phenyl-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethan-1-one](/img/structure/B2398353.png)

![2,4-dimethoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2398355.png)

![N-(3-chloro-4-methylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2398357.png)

![2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2398363.png)

![methyl 4-{[6-oxo-3-phenyl-4-piperidino-1(6H)-pyridazinyl]methyl}benzenecarboxylate](/img/structure/B2398365.png)